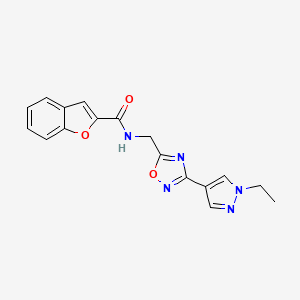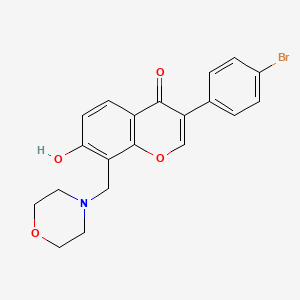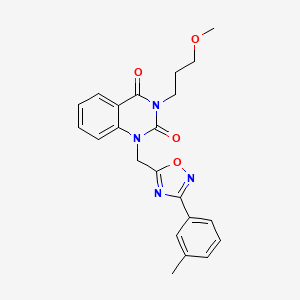![molecular formula C14H17NO4 B2980289 1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone CAS No. 854844-21-6](/img/structure/B2980289.png)
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of benzylisoquinoline alkaloid . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is substituted by a 4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl group at position 1, a methylenedioxy group at positions 6-7, and a methoxy group at position 8 .
Synthesis Analysis
The synthesis of this compound involves the aminoalkylation of indole and its derivatives with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .Molecular Structure Analysis
The molecular formula of this compound is C17H25NO4 . Its InChI string is InChI=1S/C17H25NO4/c1-10(2)13(19)8-12-15-11(5-6-18(12)3)7-14-16(17(15)20-4)22-9-21-14/h7,10,12-13,19H,5-6,8-9H2,1-4H3 .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of this compound is the aminoalkylation of indole with cotarnine . This reaction occurs regioselectively at the nitrogen atom of the indole fragment .Physical And Chemical Properties Analysis
The average mass of this compound is 307.390 Da and its mono-isotopic mass is 307.17836 Da . More detailed physical and chemical properties may require additional specific experimental studies.科学的研究の応用
Weak Interactions in Derivatives
Research on barbituric acid derivatives, including compounds with structural similarities to the subject compound, has unveiled unique intermolecular interactions. These studies highlight the formation of steady intermolecular "sandwich" complexes, stabilized by hydrogen bonds and π–π stacking interactions. Such findings contribute to understanding molecular assembly and design in materials science (V. Khrustalev et al., 2008).
Synthesis and Structural Analysis
Advances in synthetic methodologies have enabled the efficient production of related tetrahydroisoquinoline derivatives. The practical synthesis of cotarnine, a compound related to the query molecule, underscores the relevance of these derivatives in medicinal chemistry and natural product synthesis (T. Shirasaka et al., 1990). Furthermore, crystal structure analysis of noscapine, another structurally related compound, provides insights into molecular conformation and interaction, which are crucial for drug design and development (J. Seetharaman & S. Rajan, 1995).
Molecular Electronics and Photonics
Investigations into the electronic structure, absorption spectra, and nonlinear optical (NLO) properties of heteroannulated chromone derivatives related to the query compound have illustrated their potential applications in molecular electronics and photonics. Such studies contribute to the development of new materials with desirable electronic and optical properties for technological applications (S. A. Halim & M. Ibrahim, 2017).
Antimicrobial Applications
Mono- and dinuclear Ni(II) complexes constructed from ligands structurally related to the compound have been synthesized and characterized. These complexes exhibit promising antimicrobial activity, suggesting the potential of such compounds in developing new antimicrobial agents (Lan‐Qin Chai et al., 2017).
作用機序
The mode of action of isoquinoline alkaloids can vary widely depending on their structure and the specific biological targets they interact with. Some isoquinoline alkaloids are known to interact with various enzymes, ion channels, and receptor proteins, leading to changes in cellular function .
The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that can interact with the compound .
特性
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-8(16)11-9-4-5-15(2)6-10(9)12(17-3)14-13(11)18-7-19-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIUACANJHMTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C3=C1CCN(C3)C)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

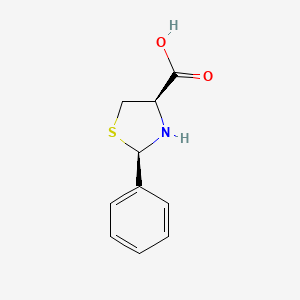

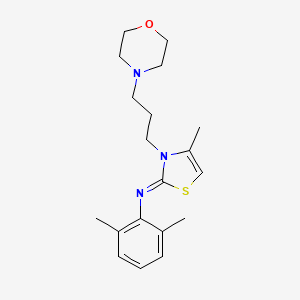
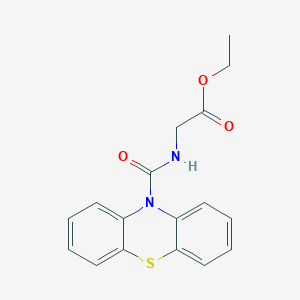

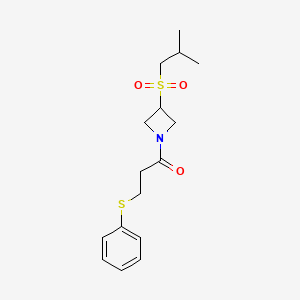

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
![7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980221.png)
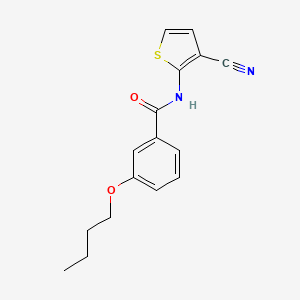
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)
